molecular formula C9H13N3OS B3356052 {3-[(Oxolan-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide CAS No. 648880-34-6

{3-[(Oxolan-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide

Cat. No.: B3356052
CAS No.: 648880-34-6
M. Wt: 211.29 g/mol
InChI Key: KRUYZLSNTNKLGJ-UHFFFAOYSA-N
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Description

{3-[(Oxolan-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide is a complex organic compound featuring a thiazolidine ring, an oxolane moiety, and a cyanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(Oxolan-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of oxolane derivatives with thiazolidine precursors in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

{3-[(Oxolan-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The cyanamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

{3-[(Oxolan-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {3-[(Oxolan-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • {3-[(Oxolan-3-yl)methyl]piperidine hydrochloride}
  • {3-[(Oxolan-3-yl)methyl]pyrrolidine}

Uniqueness

{3-[(Oxolan-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[3-(oxolan-3-ylmethyl)-1,3-thiazolidin-2-ylidene]cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS/c10-7-11-9-12(2-4-14-9)5-8-1-3-13-6-8/h8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUYZLSNTNKLGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN2CCSC2=NC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728672
Record name {3-[(Oxolan-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648880-34-6
Record name {3-[(Oxolan-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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